2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
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Overview
Description
2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is a complex organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the naphthalene core.
Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.
Nitrile Formation: Conversion of functional groups to nitriles using reagents like cyanogen bromide or through dehydration of amides.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and high-throughput screening can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitrile groups or reduce the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of advanced materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit enzyme activity or bind to specific receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,2,3,4-tetrahydronaphthalene: A related compound with similar structural features but different functional groups.
1,3,3-Trimethyl-2-aminoindoline: Another naphthalene derivative with distinct chemical properties.
Uniqueness
2-Amino-5,6,7,8-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
CAS No. |
63351-07-5 |
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Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C13H12N4/c14-6-11-10-4-2-1-3-9(10)5-13(7-15,8-16)12(11)17/h1-5,17H2 |
InChI Key |
WBQMCWOSXCKVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC(C(=C2C#N)N)(C#N)C#N |
Origin of Product |
United States |
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